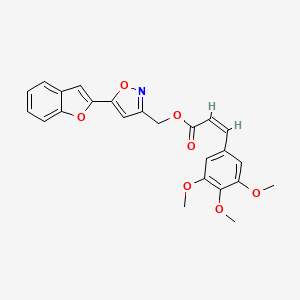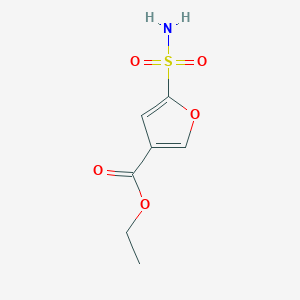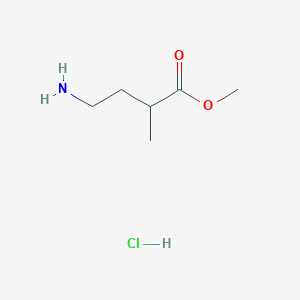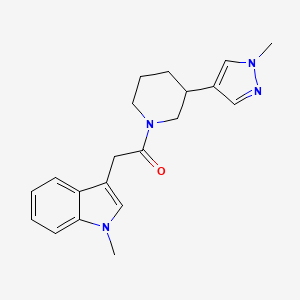
2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one is a complex organic compound featuring indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyrazole derivatives. One common approach is to first synthesize 1-methyl-1H-indole-3-carboxaldehyde, which is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid. The resulting intermediate is then subjected to a reductive amination reaction with piperidine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole and pyrazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazole and indole positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Indole-3-carboxylic acid derivatives.
Reduction: : Indole-3-hydroxy derivatives.
Substitution: : Piperidine-substituted indole and pyrazole derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: : It can serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Material Science: : Its unique structure makes it suitable for use in organic electronic materials.
Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in cellular signaling pathways, leading to biological effects such as inhibition of tumor growth or modulation of inflammatory responses.
Comparison with Similar Compounds
This compound is unique due to its specific combination of indole and pyrazole rings. Similar compounds include:
Indole-3-carboxaldehyde: : Lacks the pyrazole moiety.
1-methyl-1H-pyrazole-4-carboxylic acid: : Lacks the indole moiety.
Piperidine derivatives: : May lack the specific substitution pattern found in this compound.
These similar compounds do not possess the same biological and chemical properties, highlighting the uniqueness of 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-22-12-16(18-7-3-4-8-19(18)22)10-20(25)24-9-5-6-15(14-24)17-11-21-23(2)13-17/h3-4,7-8,11-13,15H,5-6,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNNYACBNUUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)

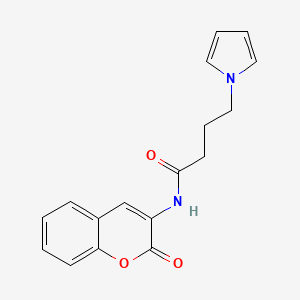
![4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE](/img/structure/B2662744.png)
![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)
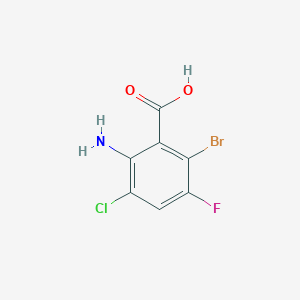
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide](/img/structure/B2662751.png)
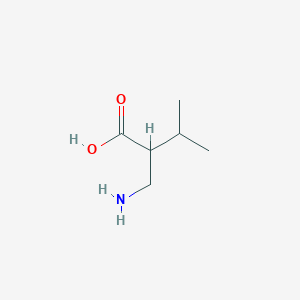
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2662754.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
